molecular formula C12H16FN B2416207 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1086194-81-1

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2416207
CAS No.: 1086194-81-1
M. Wt: 193.265
InChI Key: BZVYNPMWSGMUCJ-UHFFFAOYSA-N
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Description

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Properties

IUPAC Name

7-fluoro-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8,12,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVYNPMWSGMUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroisoquinoline and isopropylamine.

    Reaction Conditions: The key step involves the reduction of 7-fluoroisoquinoline using a reducing agent like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.

    N-Alkylation: The resulting intermediate is then subjected to N-alkylation with isopropylamine under basic conditions, often using a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Implementation of continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the fluorine and isopropyl groups.

    7-Fluoroisoquinoline: Lacks the isopropyl group but contains the fluorine atom.

    1-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains the isopropyl group but lacks the fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s lipophilicity and metabolic stability.

    Isopropyl Group: The isopropyl group at the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets.

Biological Activity

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (often referred to as 7-FTHIQ) is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in neuropharmacology and oncology. This article focuses on the biological activity of 7-FTHIQ, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 7-FTHIQ is C₁₂H₁₆FN. The compound features a fluorine atom at the 7-position and an isopropyl group at the 1-position of the tetrahydroisoquinoline structure. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₆FN
SMILESCC(C)C1C2=C(CCN1)C=CC(=C2)F
InChIInChI=1S/C12H16FN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8,12,14H,5-6H₂,1-2H₃

Pharmacological Effects

Research indicates that tetrahydroisoquinolines exhibit various pharmacological effects, including:

The exact mechanisms through which 7-FTHIQ exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : As noted earlier, the compound may act as a partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.
  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to interfere with cell signaling pathways involved in proliferation and survival of cancer cells.

Case Studies

While specific case studies focusing solely on 7-FTHIQ are scarce, related research provides insights into its potential applications:

  • Dopamine Receptor Studies : A study exploring the structure-function relationship of tetrahydroisoquinoline derivatives found that modifications at specific positions could enhance receptor selectivity and efficacy . This suggests that structural variations in compounds like 7-FTHIQ could lead to significant pharmacological differences.
  • Cancer Cell Line Testing : Related compounds have been tested against various cancer cell lines with promising results. For instance, derivatives showed IC₅₀ values indicating effective inhibition of cell proliferation in colon cancer models .

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